N-(3-methoxypropyl)oxan-4-amine
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Overview
Description
N-(3-methoxypropyl)oxan-4-amine is an organic compound with the molecular formula C9H19NO2. It features a tetrahydro-pyran-4-yl group and a 3-methoxy-propyl group, making it a versatile building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)oxan-4-amine typically involves the reaction of tetrahydro-pyran-4-ylamine with 3-methoxypropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
N-(3-methoxypropyl)oxan-4-amine is utilized in several scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic benefits.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxypropyl)oxan-4-amine: Unique due to its specific functional groups and structural configuration.
This compound: Similar structure but different functional groups.
Tetrahydro-N-(3-methoxypropyl)-2H-pyran-4-amine: Another structurally related compound with slight variations in functional groups.
Uniqueness
This compound stands out due to its unique combination of a tetrahydro-pyran-4-yl group and a 3-methoxy-propyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
887589-01-7 |
---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
N-(3-methoxypropyl)oxan-4-amine |
InChI |
InChI=1S/C9H19NO2/c1-11-6-2-5-10-9-3-7-12-8-4-9/h9-10H,2-8H2,1H3 |
InChI Key |
VHNGLSRTRRRWBL-UHFFFAOYSA-N |
SMILES |
COCCCNC1CCOCC1 |
Canonical SMILES |
COCCCNC1CCOCC1 |
Origin of Product |
United States |
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